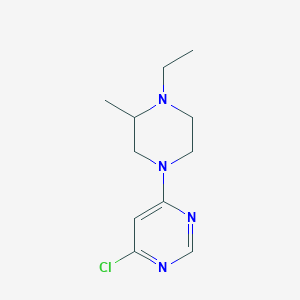
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H17ClN4 . It is a versatile compound with potential applications in scientific research.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a piperazine ring . The piperazine ring is further substituted with ethyl and methyl groups .Chemical Reactions Analysis
Pyrimidine derivatives, such as “4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine”, can undergo various chemical reactions. For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines . They can also react with (hetero)aryl iodides and terminal alkynes in THF at room temperature under 1 atom of carbon monoxide in the presence of 2 eq. of triethylamine and catalytic amounts of [Pd (PPh)Cl] and CuI .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is involved in various chemical synthesis processes. For instance, its derivatives, including various pyrimidine compounds, are synthesized using organolithium reagents, demonstrating regioselective nucleophilic attacks and yielding products like C-4 substituted pyrimidines (Abdou, 2006). Another study focuses on the structural and electronic properties of thiopyrimidine derivatives, offering insights into their applications in medicine and nonlinear optics (Hussain et al., 2020).
Biological and Pharmacological Activities
Several studies have explored the biological activities of pyrimidine derivatives. For instance, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have been synthesized and evaluated for antitubercular activities, showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022). Additionally, pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, revealing potential as therapeutic agents (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
In the field of imaging, derivatives of pyrimidine have been developed for use in positron emission tomography (PET) as agents for imaging IRAK4 enzyme in neuroinflammation. This highlights the role of pyrimidine compounds in advanced diagnostic technologies (Wang et al., 2018).
Propriétés
IUPAC Name |
4-chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-5-16(7-9(15)2)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGCGTHWIPOSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



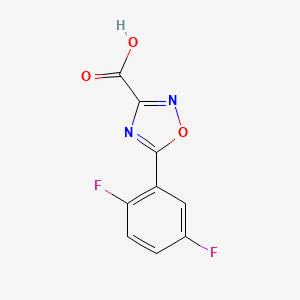
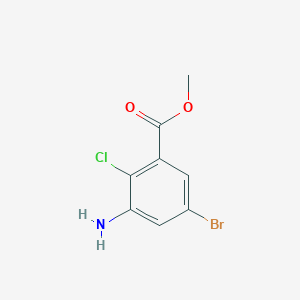
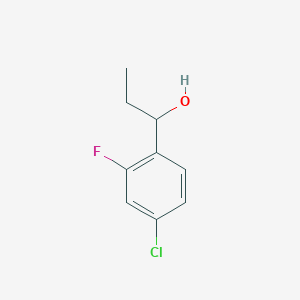
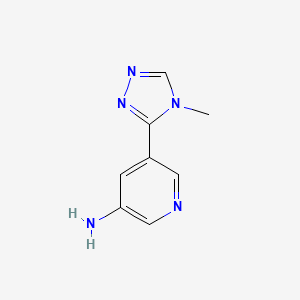
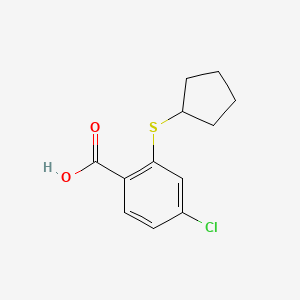
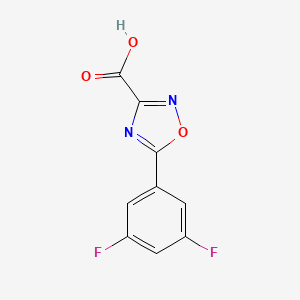
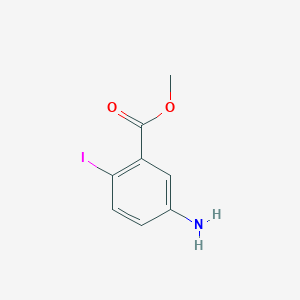
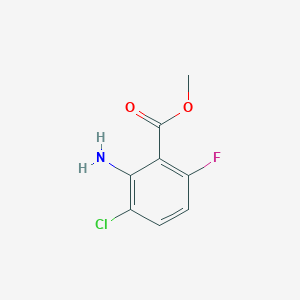
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
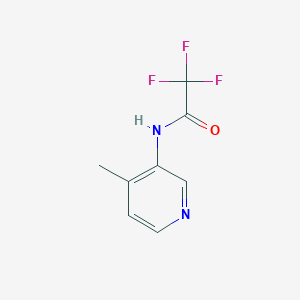
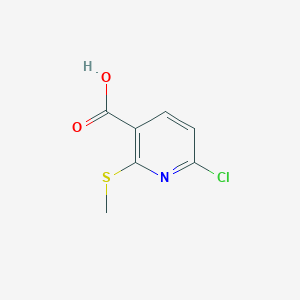
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
